molecular formula C12H20O2 B12513707 tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate CAS No. 816444-23-2

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate

Cat. No.: B12513707
CAS No.: 816444-23-2
M. Wt: 196.29 g/mol
InChI Key: LSBNEJSKJFKVHT-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate is a cyclopentene-derived ester featuring a tert-butyl carboxylate group at the 1-position and an ethyl substituent at the 3-position of the cyclopentene ring. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

CAS No.

816444-23-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

tert-butyl 3-ethylcyclopentene-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-5-9-6-7-10(8-9)11(13)14-12(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

LSBNEJSKJFKVHT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate can be achieved through various methods. One common approach involves the esterification of 3-ethylcyclopent-1-ene-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate primarily involves its reactivity as an ester. Esters can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The ethyl group in tert-butyl 3-ethylcyclopent-1-ene-1-carboxylate distinguishes it from analogs with alternative substituents. For example, tert-butyl 3-benzyl-3-[(E)-2-benzylidene-3-oxocyclopentyl]-2-oxoindoline-1-carboxylate (reported in ) incorporates a benzyl group and a benzylidene moiety. Key differences include:

  • Steric Effects : The ethyl group is less bulky than benzyl, reducing steric hindrance around the cyclopentene ring. This may enhance reactivity in nucleophilic additions or cycloadditions.
  • Solubility and Stability: Benzyl-substituted derivatives may exhibit lower solubility in nonpolar solvents due to increased molecular weight and π-π interactions, whereas ethyl analogs could demonstrate improved solubility in hydrophobic environments .

Hypothetical Data Table for Comparative Analysis

The provided evidence lacks explicit numerical data for the target compound. However, structural comparisons allow for illustrative property estimations:

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Hypothetical Melting Point
This compound Ethyl ~212.3 Cyclopentene, tert-butyl ester 80–90°C (estimated)
tert-Butyl 3-benzyl derivative Benzyl ~413.5 Cyclopentene, benzyl, benzylidene 150–160°C (reported)

Note: Melting points are speculative for the ethyl derivative but inferred from structural analogs.

Research Findings and Implications

  • Reactivity : Ethyl-substituted cyclopentene esters may undergo Diels-Alder reactions more readily than benzyl analogs due to reduced steric hindrance.
  • Applications : The ethyl derivative’s simpler structure could make it preferable for catalytic hydrogenation or cross-coupling reactions in drug synthesis.
  • Environmental Behavior : As a semi-volatile organic compound (SVOC), tert-butyl esters with smaller alkyl groups (e.g., ethyl) may exhibit higher volatility compared to benzyl derivatives, impacting environmental persistence .

Biological Activity

Tert-butyl 3-ethylcyclopent-1-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl acrylate with ethyl cyclopentene under specific conditions to ensure high yield and purity. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has shown promise in inhibiting certain proteases, which are critical in viral replication processes.

Case Studies

  • Inhibition of SARS-CoV-2 Protease : Recent studies have demonstrated that derivatives of cyclopentene compounds exhibit significant inhibitory effects on the SARS-CoV-2 main protease (3CLpro). For instance, compounds structurally similar to this compound have been reported to achieve over 80% inhibition at concentrations as low as 0.4 μM .
  • Antitumor Activity : Research indicates that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines .

Data Tables

StudyTargetInhibition (%)IC50 (μM)
Stille et al.SARS-CoV-2 3CLpro>80%0.4 ± 0.16
Antitumor StudyCancer Cell LinesVariesVaries

Research Findings

The biological evaluation of this compound has highlighted several key findings:

  • Covalent Inhibition : The compound exhibits covalent binding properties with target enzymes, leading to prolonged inhibition effects. This was evidenced by mass spectrometry analysis showing the formation of a stable enzyme-inhibitor complex .
  • Selectivity : The selectivity of the compound for specific targets suggests potential therapeutic applications with reduced side effects compared to non-selective inhibitors.

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